3-(Bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
Description
3-(Bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS: 76893-32-8) is a nitroxide radical featuring a bromomethyl (-CH2Br) substituent on a tetramethylpyrroline scaffold. This compound serves as a critical intermediate in synthesizing spin-labeled molecules, which are pivotal in electron paramagnetic resonance (EPR) spectroscopy and studies of biomolecular dynamics . Its structure combines a stable radical center with a reactive bromine atom, enabling facile alkylation or cross-coupling reactions to attach functional groups or biomolecules .
Properties
Molecular Formula |
C9H15BrNO |
|---|---|
Molecular Weight |
233.13 g/mol |
InChI |
InChI=1S/C9H15BrNO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5H,6H2,1-4H3 |
InChI Key |
GSMHQVXGYPNFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)CBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Scientific Research Applications
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to act as a spin label. The compound interacts with molecular targets, such as proteins or nucleic acids, through covalent bonding or non-covalent interactions. This interaction allows for the detection and analysis of these targets using EPR spectroscopy . The pathways involved include the formation of stable radicals that can be detected and analyzed to provide insights into the structure and dynamics of the target molecules .
Comparison with Similar Compounds
Hydroxymethyl Derivative
- Compound : 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS: 55738-75-5)
- Molecular Formula: C9H16NO2
- Key Differences :
Bis-Bromomethyl Derivative
- Compound : 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy radical (CAS: 229621-20-9)
- Molecular Formula: C10H16Br2NO
- Higher molecular weight (326.05 g/mol vs. 234.13 g/mol for the target compound) affects solubility and melting point (93–95°C) . Applications: Used to create multi-site spin labels or polymerizable radicals .
Carbamoyl-Substituted Analog
- Compound : 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl (CAS: N/A)
- Molecular Formula : C9H15N2O2
- Key Differences :
Oxadiazole Derivatives
- Examples :
- 3-[3-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS: 253273-90-4)
- 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS: 256956-42-0)
- Molecular Formula : C10H9BrN2O
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Functionalization Potential
Research Findings
- Synthetic Utility : The target compound reacts with thiols (e.g., 2-mercaptoquinazolin-4(3H)-one) to form stable thioether-linked radicals, enabling EPR studies of biomolecules .
- Comparative Stability : The hydroxymethyl analog (CAS 55738-75-5) exhibits greater thermal stability than brominated derivatives, making it preferable for long-term experiments .
Biological Activity
3-(Bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS Number: 76893-32-8) is a synthetic compound with potential applications in various biological systems. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H16BrNO
- Molecular Weight : 234.133 g/mol
- Structure : The compound features a pyrrole ring substituted with bromomethyl and hydroxyl groups, which may influence its reactivity and biological interactions.
Antiproliferative Effects
Pyrrole derivatives have also been studied for their antiproliferative effects on cancer cells. A recent study highlighted the activity of certain pyrrole compounds against HeLa and A549 cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Pyrrole Derivative C | HeLa | 226 |
| Pyrrole Derivative D | A549 | 242.52 |
Given these results, further investigation into the antiproliferative effects of this compound is warranted.
The mechanisms by which pyrrole derivatives exert their biological effects often involve the modulation of cellular pathways:
- Inhibition of Enzymatic Activity : Some studies indicate that pyrrole compounds can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : The structural features of this compound may allow it to interact with specific protein targets within cells, influencing signal transduction pathways.
Case Studies
Several case studies involving related compounds provide insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that a similar pyrrole derivative significantly reduced the growth of Staphylococcus aureus in vitro.
- Cancer Research : Another investigation revealed that certain pyrrole-based compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
